Ornithine hydrochloride

Catalog No.
S703917
CAS No.
3184-13-2
M.F
C5H12N2O2.ClH
C5H13ClN2O2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornithine hydrochloride

CAS Number

3184-13-2

Product Name

Ornithine hydrochloride

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrochloride

Molecular Formula

C5H12N2O2.ClH
C5H13ClN2O2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

GGTYBZJRPHEQDG-WCCKRBBISA-N

SMILES

Array

solubility

Appreciable
620 mg/mL

Synonyms

L-Ornithinehydrochloride;3184-13-2;L-Ornithinemonohydrochloride;(S)-2,5-Diaminopentanoicacidhydrochloride;L(+)-Ornithinehydrochloride;Ornithinehydrochloride(VAN);H-Orn-OH.HCl;L-ORNITHINEHCl;UNII-HBK84K66XH;Ornithinehydrochloride;OrnithineLmonochlorohydrate;OrnithineL-monohydrochloride;L-(+)-Ornithine-Hydrochloride;L-Ornithinehydrochloride(VAN);(S)-2,5-Diaminopentanoicacidmonohydrochloride;L-(+)-2,5-Diaminopentanoicacid;EINECS221-678-6;MFCD00064562;NSC118360;AI3-52601;(S)-2,5-DiaminovalericAcidMonohydrochloride;L-2,5-Diaminopentanoicacid;L-Ornithine,hydrochloride(1:1);OrnithineL-HCl;L-Ornithine-OH.HCl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl

The exact mass of the compound L-Ornithine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watervery slightly soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ornithine hydrochloride (CAS 3184-13-2) is the standard, commercially stable hydrochloride salt of the non-proteinogenic amino acid L-ornithine. Functioning as a critical intermediate in the urea cycle and a direct precursor to polyamines via ornithine decarboxylase (ODC), it is widely procured for cell culture media, pharmaceutical synthesis, and metabolic research. Unlike its free base counterpart, the hydrochloride salt provides a highly crystalline, water-soluble (~500 g/L at 25°C), and shelf-stable format that resists spontaneous degradation. This reliable physicochemical profile makes it the preferred material for industrial scale-up, precise analytical formulations, and targeted metabolic pathway modulation where consistent dosing and handling are mandatory [1].

Substituting Ornithine hydrochloride with L-ornithine free base or upstream precursors like L-arginine introduces severe process and experimental liabilities. The free base of ornithine is highly hygroscopic and strongly alkaline in solution, complicating precise gravimetric weighing and requiring aggressive pH titration in biological media, which can disrupt buffer osmolarity. Furthermore, under ambient concentration or heating, the free base is prone to spontaneous intramolecular dehydration into ornithine lactam (3-amino-2-piperidone), reducing the active monomer concentration. Conversely, substituting with L-arginine—while metabolically related—fails in targeted polyamine studies because arginine acts as a dual precursor, simultaneously feeding nitric oxide synthase (NOS) to produce nitric oxide, thereby confounding cellular assays with unwanted oxidative and signaling cross-talk .

Hygroscopicity and Gravimetric Reliability

Ornithine hydrochloride is formulated as a stable, non-hygroscopic crystalline powder under standard room temperature conditions, whereas L-ornithine free base rapidly absorbs atmospheric moisture. This hygroscopicity in the free base leads to clumping, accelerated degradation, and significant deviations in active pharmaceutical ingredient (API) mass during weighing. The HCl salt secures a consistent molecular weight (168.62 g/mol) and prevents moisture-induced mass variance, ensuring high reproducibility in batch-to-batch manufacturing[1].

Evidence DimensionMoisture absorption and handling stability
Target Compound DataOrnithine hydrochloride: Non-hygroscopic, stable crystalline solid at 15-25°C
Comparator Or BaselineOrnithine free base: Highly hygroscopic, prone to moisture-induced mass deviation
Quantified DifferenceHCl salt maintains strict gravimetric consistency; free base requires specialized dry-room handling.
ConditionsStandard ambient storage and weighing (15-25°C)

Eliminates the need for specialized low-humidity handling environments and prevents dosing errors in critical formulations.

Spontaneous Lactamization Control

In aqueous solutions, especially during concentration or heating, ornithine can undergo intramolecular dehydration to form ornithine lactam. The hydrochloride salt protects the amine group, requiring specific alkaline desalting (pH 8.0-9.0) and heating (50-60°C) to intentionally drive lactamization. In contrast, unbuffered free base ornithine is highly susceptible to spontaneous cyclization, leading to an unpredictable loss of the active amino acid over time. By procuring the HCl salt, manufacturers lock the molecule in a stable conformation until specific synthetic triggers are applied [1].

Evidence DimensionResistance to spontaneous intramolecular dehydration
Target Compound DataOrnithine hydrochloride: Stable against cyclization without alkaline pH adjustment
Comparator Or BaselineOrnithine free base: Susceptible to spontaneous lactamization during concentration/heating
Quantified DifferenceHCl salt requires deliberate pH > 8.0 to cyclize; free base degrades spontaneously.
ConditionsAqueous formulation and thermal concentration

Ensures the active ingredient remains intact during aqueous formulation and extended storage, preventing the accumulation of lactam impurities.

Metabolic Specificity in Polyamine Synthesis

In cell culture applications aimed at stimulating cell proliferation via polyamines (putrescine, spermidine), Ornithine hydrochloride provides a direct, isolated substrate for ornithine decarboxylase (ODC). Substituting with the upstream precursor L-arginine introduces metabolic divergence, as arginine is simultaneously cleaved by nitric oxide synthase (NOS) to produce nitric oxide (NO). Utilizing Ornithine HCl strictly isolates the polyamine pathway, preventing NO-induced oxidative stress or confounding signaling cascades in sensitive in vitro models[1].

Evidence DimensionPathway isolation for polyamine synthesis
Target Compound DataOrnithine hydrochloride: Direct ODC substrate; 0% NO production
Comparator Or BaselineL-Arginine: Dual substrate for ODC and NOS; generates NO
Quantified DifferenceOrnithine bypasses NOS entirely, eliminating NO cross-talk.
ConditionsIn vitro cell culture media supplementation

Critical for researchers and biomanufacturers who need to drive cell proliferation without triggering nitric oxide-mediated toxicity or signaling.

Aqueous Solubility and Buffer Compatibility

Ornithine hydrochloride exhibits exceptional aqueous solubility, reaching up to 500 g/L at 25°C, while naturally yielding a mildly acidic to neutral pH upon dissolution. L-ornithine free base, while also highly soluble, creates a strongly alkaline environment (pKa ~ 7.8-10.7 for the amine groups), which requires extensive acid titration to neutralize in biological systems. This extensive titration in large-scale bioprocessing can lead to localized osmotic shock and excessive salt accumulation in the final media buffer [1].

Evidence DimensionDissolution pH and titration requirement
Target Compound DataOrnithine hydrochloride: ~500 g/L solubility; minimal pH adjustment required
Comparator Or BaselineL-ornithine free base: Strongly alkaline; requires heavy acid titration
Quantified DifferenceHCl salt prevents buffer disruption and osmotic stress during media preparation.
ConditionsLarge-scale aqueous dissolution at 25°C

Streamlines bioprocessing workflows by reducing titration steps and protecting sensitive biological cultures from osmotic imbalances.

Chemically Defined Cell Culture Media

Due to its high solubility and lack of NOS cross-talk, Ornithine HCl is the preferred polyamine precursor for mammalian cell culture, driving proliferation without inducing nitric oxide stress [1].

Controlled Synthesis of Ornithine Lactam

As a stable, non-cyclizing precursor, the HCl salt is ideal for industrial synthesis of ornithine lactam, where the reaction can be precisely initiated via controlled alkaline desalting (pH 8-9) and heating [2].

Nutraceutical and Solid-Dose Formulation

The non-hygroscopic, crystalline nature of the HCl salt ensures precise gravimetric dosing and long-term shelf stability in solid-dose formulations, outperforming the moisture-sensitive free base[3].

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

-4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

168.0665554 Da

Monoisotopic Mass

168.0665554 Da

Heavy Atom Count

10

Melting Point

140 °C

UNII

HBK84K66XH

Related CAS

6211-16-1

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 156 of 198 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 42 of 198 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance. It has been claimed that ornithine improves athletic performance, has anabolic effects, has wound-healing effects, and is immuno-enhancing.

Mechanism of Action

L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine).

Pictograms

Irritant

Irritant

Other CAS

3184-13-2
26982-21-8

Absorption Distribution and Excretion

Absorbed from the small intestine via a sodium-dependent active transport process

Metabolism Metabolites

Ornithine undergoes extensive metabolism in the liver to L-arginine, polyamines, and proline, and several other metabolites.

Wikipedia

Ornithine

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

L-Ornithine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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